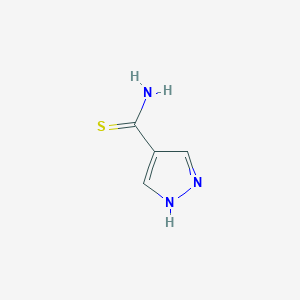
1H-Pyrazole-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carbothioamide is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and a thiocarbonyl group attached to the fourth carbon This compound is part of the pyrazole family, known for its diverse biological and pharmacological activities
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a COX-2 inhibitor, making it a candidate for anti-inflammatory drug development.
Industry: The compound is used in the synthesis of agrochemicals and materials with specific electronic properties
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carbothioamide can be synthesized through various methods. One common approach involves the reaction of hydrazine hydrate with α,β-unsaturated carbonyl compounds, followed by the addition of isothiocyanates. This method typically requires mild conditions and yields high purity products .
Industrial Production Methods: Industrial production of this compound often employs a one-pot multicomponent catalytic synthesis. This method utilizes hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of catalysts like HAp/ZnCl2 nano-flakes at temperatures around 60-70°C. The advantages of this protocol include high yields, a wide range of substrates, and a simple procedure .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyrazole derivatives.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carbothioamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, blocking the production of pro-inflammatory prostaglandins. This inhibition reduces inflammation and pain. The compound’s thiocarbonyl group plays a crucial role in its binding affinity and selectivity .
Comparación Con Compuestos Similares
1H-Pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a thiocarbonyl group.
1H-Pyrazole-4-carboxylic acid: Contains a carboxylic acid group, offering different reactivity and applications.
1H-Pyrazole-4-carbonitrile: Features a nitrile group, which affects its chemical behavior and biological activity.
Uniqueness: 1H-Pyrazole-4-carbothioamide stands out due to its thiocarbonyl group, which imparts unique chemical reactivity and biological properties. This group enhances its potential as a COX-2 inhibitor and provides versatility in synthetic applications .
Propiedades
IUPAC Name |
1H-pyrazole-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCBNBCZIUCDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-3-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2770870.png)
![{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2770871.png)

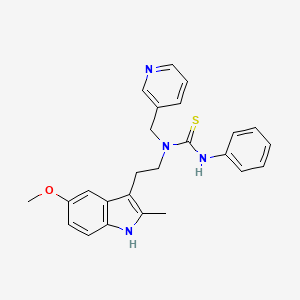
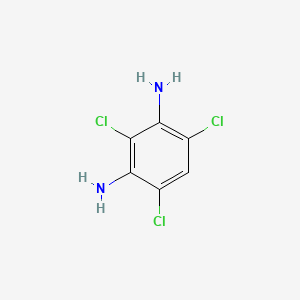
![1-methyl-6-propyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2770879.png)
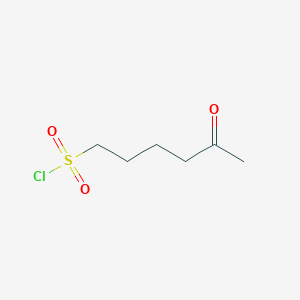
![3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2770882.png)
![N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine hydrochloride](/img/structure/B2770884.png)
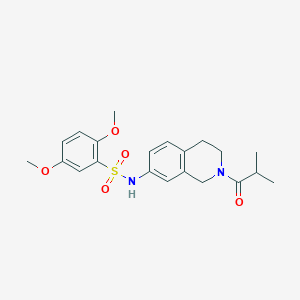
![3-(tert-butyl)-1,7-diisopentyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2770887.png)
![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide](/img/structure/B2770888.png)


